1,2:5,6-Di-O-isopropylidene-D-mannitol

Catalog No.
S003475
CAS No.
1707-77-3
M.F
C12H22O6
M. Wt
262.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2:5,6-Di-O-isopropylidene-D-mannitol

CAS Number

1707-77-3

Product Name

1,2:5,6-Di-O-isopropylidene-D-mannitol

IUPAC Name

(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Molecular Formula

C12H22O6

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C12H22O6/c1-11(2)15-5-7(17-11)9(13)10(14)8-6-16-12(3,4)18-8/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1

InChI Key

ODYBCPSCYHAGHA-ZYUZMQFOSA-N

SMILES

CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C

Canonical SMILES

CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(C)C)O)O)C

Description

D-Mannitol 1,2:5,6-bis-acetonide is a useful API intermediate.

1,2:5,6-Di-O-isopropylidene-D-mannitol (D-Mannitol diacetonide) is a chemical reagent commonly used in organic synthesis, particularly in carbohydrate chemistry [, ]. Its primary function is as a protecting group for the hydroxyl groups on the 1,2, 5, and 6 positions of the D-mannitol molecule [, ].

  • Protecting Groups: In organic synthesis, protecting groups are introduced onto a molecule to temporarily mask the reactivity of specific functional groups while allowing chemical modifications at other sites. Once the desired modifications are complete, the protecting group can be selectively removed to regenerate the original functionality.

By selectively protecting these hydroxyl groups with the isopropylidene moiety, chemists can control the reactivity of D-mannitol and selectively modify the remaining unprotected hydroxyl groups. This controlled modification allows for the synthesis of various D-mannitol derivatives with specific functionalities [, ].

Here are some specific examples of how 1,2:5,6-Di-O-isopropylidene-D-mannitol is used in scientific research:

  • Synthesis of Glycosides: D-Mannitol derivatives are valuable building blocks for the synthesis of complex carbohydrates, including glycosides. The protected D-mannitol can be selectively coupled with other sugar units to form glycosidic bonds, essential linkages in many biological molecules [].
  • Preparation of Chiral Scaffolds: D-Mannitol is a chiral molecule, meaning it has a non-superimposable mirror image. The protected D-mannitol can be used as a chiral starting material for the synthesis of other chiral molecules with specific functionalities. This application is valuable in the development of new drugs and other biologically active compounds [].

1,2:5,6-Di-O-isopropylidene-D-mannitol (Di-isopropylidene mannitol, DiPMan) is a synthetic derivative of the sugar alcohol mannitol. Mannitol is naturally found in various fruits and plants []. DiPMan is obtained by chemically modifying mannitol with acetone, creating a cyclic structure around two hydroxyl groups (OH) on the molecule []. This modification alters the chemical properties of mannitol, making it more lipophilic (fat-soluble) [].

DiPMan is significant in scientific research primarily as a protecting group in organic synthesis. Protecting groups are temporary functional groups introduced into a molecule to shield specific reactive sites while allowing chemical modifications at other desired locations []. Once the target modification is complete, the protecting group can be removed to regenerate the original functionality. DiPMan's ability to selectively protect vicinal diols (two hydroxyl groups on adjacent carbon atoms) on carbohydrates makes it a valuable tool for synthesizing complex carbohydrates [].


Molecular Structure Analysis

The molecular structure of DiPMan features a central mannitol core with an isopropylidene group ((CH3)2C=) attached between each of the first and second (1,2) and fifth and sixth (5,6) carbon atoms []. This creates two cyclic acetal groups on the molecule. The presence of these cyclic structures reduces the number of free hydroxyl groups on mannitol from six to four.


Chemical Reactions Analysis

Synthesis:

DiPMan is typically synthesized by reacting mannitol with acetone in the presence of an acid catalyst [, ].

Mannitol + 2 Acetone -> DiPMan + H2O

Deprotection:

DiPMan can be deprotected (removal of the isopropylidene groups) under acidic or basic conditions to regenerate the original mannitol structure [].

DiPMan + H2O -> Mannitol + 2Acetone

Other Reactions:

Due to its role as a protecting group, DiPMan itself is not typically involved in further chemical reactions within the synthesis pathway. The protected mannitol core allows for various reactions on the remaining free hydroxyl groups, followed by deprotection to obtain the final product with the desired modifications.

Physical and Chemical Properties

  • Molecular Formula: C12H22O6 []
  • Molecular Weight: 262.30 g/mol []
  • Physical State: Solid (at 20°C) []
  • Melting Point: Data not readily available.
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and acetone []. Insoluble in water [].
  • Stability: Moisture sensitive []. Needs to be stored under inert gas to prevent degradation.

DiPMan does not have a specific mechanism of action as it is not a biologically active molecule. Its primary function is as a protecting group in organic synthesis. By reversibly protecting specific hydroxyl groups on a carbohydrate molecule, DiPMan allows for targeted modifications on other parts of the molecule. Once the desired modifications are complete, DiPMan is removed to reveal the final carbohydrate structure.

DiPMan is generally considered to have low toxicity []. However, it is recommended to handle it with care following standard laboratory safety protocols.

  • Safety Concerns:
    • Mild irritant [].
    • May cause skin and eye irritation upon contact.
  • Hazards:
    • Flammable []. Acetone, a component used in the synthesis of DiPMan, is a flammable solvent.
    • Incompatible with strong acids and bases [].

XLogP3

-0.5

Appearance

Powder

Other CAS

1707-77-3

Dates

Modify: 2023-09-12

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